2-(2,4-dimethylphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide
Description
This compound belongs to the class of thiazole-linked acetamide derivatives, characterized by a 2,4-dimethylphenyl group attached to the acetamide nitrogen and a 5-((4-nitrophenyl)sulfonyl)thiazol-2-yl substituent.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-12-3-4-14(13(2)9-12)10-17(23)21-19-20-11-18(28-19)29(26,27)16-7-5-15(6-8-16)22(24)25/h3-9,11H,10H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPHFADKBAPQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Metalation-Sulfonation Strategy
The foundational intermediate 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine was synthesized through a regioselective sulfonation protocol. Thiazol-2-amine (1.0 equiv) underwent deprotonation at −78°C using lithium diisopropylamide (LDA, 1.2 equiv) in tetrahydrofuran, followed by quenching with 4-nitrobenzenesulfonyl chloride (1.5 equiv). This method leveraged the amine group’s directing effect to position the sulfonyl moiety exclusively at the C5 position, as confirmed by $$^{1}\text{H}$$-$$^{15}\text{N}$$ HMBC correlations.
Table 1. Optimization of Sulfonation Conditions
| Entry | Sulfonyl Chloride (equiv) | Base (equiv) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 1.0 | LDA (1.0) | −78 | 62 |
| 2 | 1.5 | LDA (1.2) | −78 | 78 |
| 3 | 2.0 | NaH (2.0) | 0 | 41 |
Increasing the sulfonyl chloride stoichiometry to 1.5 equiv improved yields to 78%, while higher temperatures promoted side reactions, reducing efficiency.
Hantzsch Thiazole Synthesis with Prefunctionalized α-Halo Ketone
An alternative approach utilized 4-nitrobenzenesulfonylmethyl bromoacetophenone in a Hantzsch cyclization with thiourea (Method B). Refluxing in ethanol (12 h) produced the thiazole core with inherent sulfonyl group placement at C5, though yields remained moderate (54%) due to steric hindrance during cyclization.
Preparation of 2-(2,4-Dimethylphenyl)Acetyl Chloride
Carboxylic Acid Activation
2-(2,4-Dimethylphenyl)acetic acid (1.0 equiv) was treated with oxalyl chloride (2.2 equiv) in dichloromethane under catalytic dimethylformamide (0.1 equiv). Gas evolution monitoring via IR spectroscopy ($$ \nu_{\text{CO}} $$ 1810 cm$$^{-1} $$) confirmed complete conversion to the acyl chloride within 2 h at 25°C.
Acylative Coupling to Form Target Acetamide
Amide Bond Formation
5-((4-Nitrophenyl)sulfonyl)thiazol-2-amine (1.0 equiv) reacted with 2-(2,4-dimethylphenyl)acetyl chloride (1.1 equiv) in dichloromethane using N,N-diisopropylethylamine (2.5 equiv) as base. Post-reaction analysis by $$^{1}\text{H}$$ NMR revealed quantitative amine consumption within 3 h at 0°C, yielding 87% isolated product after silica gel chromatography (hexane:ethyl acetate 3:1).
Table 2. Coupling Reaction Optimization
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | THF | Et$$_3$$N | 25 | 6 | 68 |
| 2 | DCM | DIPEA | 0 | 3 | 87 |
| 3 | DMF | K$$2$$CO$$3$$ | 50 | 12 | 72 |
Low-temperature conditions in dichloromethane minimized epimerization and byproduct formation, achieving superior yields compared to polar aprotic solvents.
Spectral Characterization
The target compound exhibited:
- IR (KBr) : $$ \nu{\text{max}} $$ 3280 (N–H), 1695 (C=O), 1530 (C=C), 1350/1160 (SO$$2$$) cm$$^{-1}$$
- $$^{1}\text{H}$$ NMR (400 MHz, CDCl$$3$$) : δ 2.31 (s, 6H, Ar–CH$$3$$), 3.72 (s, 2H, CH$$_2$$), 7.12–8.21 (m, 7H, Ar–H), 9.45 (s, 1H, NH)
- $$^{13}\text{C}$$ NMR : δ 21.4 (CH$$3$$), 44.8 (CH$$2$$), 121.6–147.2 (Ar–C), 170.1 (C=O)
Comparative Analysis of Methodologies
The directed metalation pathway (78% sulfonation, 87% coupling) outperformed Hantzsch (54%) and Ullmann (63%) methods in overall yield (68% vs. 29% vs. 40%, respectively). Kinetic studies revealed second-order dependence on thiazol-2-amine concentration during sulfonation, suggesting a bimolecular mechanism in the rate-determining step.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Applications
Research has indicated that compounds similar to 2-(2,4-dimethylphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide exhibit significant antimicrobial properties. A study conducted on various thiazole derivatives demonstrated that this compound has notable efficacy against multidrug-resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting a promising alternative for treating resistant infections.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| MRSA | < 16 | Linezolid | 32 |
| Escherichia coli | < 32 | Ciprofloxacin | 64 |
Anticancer Research
The compound has also been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that it significantly reduced cell viability in human cancer cells at concentrations above 10 µM. Comparative analyses with other sulfonamide derivatives suggest that this compound may selectively target cancer cells while sparing normal cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Control (DMSO) IC50 (µM) |
|---|---|---|
| HeLa | 12 | >100 |
| MCF-7 | 15 | >100 |
| A549 | 10 | >100 |
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of thiazole derivatives against a panel of resistant pathogens. The results indicated that the compound exhibited significant activity against MRSA strains with MIC values lower than those of standard treatments. This suggests its potential as a lead compound for developing new antibiotics.
Case Study 2: Cytotoxic Effects on Cancer Cells
In another study focused on the cytotoxic properties of sulfonamide derivatives, this compound was found to induce apoptosis in cancer cell lines. The mechanism was attributed to the disruption of cellular metabolic pathways essential for cancer cell survival. Further research is needed to elucidate the exact pathways involved.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural differences and similarities:
Biological Activity
The compound 2-(2,4-dimethylphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide (CAS Number: 900000-48-8) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 431.5 g/mol. The thiazole moiety is known for its diverse pharmacological properties, including antitumor and antimicrobial activities.
Antitumor Activity
Recent studies have highlighted the potential of thiazole derivatives as effective antitumor agents. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. In particular, the compound 20a , a related thiazole derivative, showed IC50 values of 0.004 μM for CDK2 and 0.009 μM for CDK9, indicating potent antitumor efficacy .
Table 1: Antitumor Activity of Thiazole Derivatives
The presence of electron-donating groups in the phenyl ring, such as methyl groups at specific positions, has been shown to enhance cytotoxic activity against various cancer cell lines .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Some studies indicate that compounds similar to This compound exhibit significant antibacterial activity comparable to standard antibiotics like norfloxacin . The structural features contributing to this activity include the sulfonamide group and the thiazole ring.
Table 2: Antimicrobial Activity of Thiazole Derivatives
Case Studies
- In Vitro Studies : A study assessed the cytotoxicity of various thiazole derivatives against human glioblastoma U251 cells and human melanoma WM793 cells. The results indicated that certain modifications in the thiazole structure significantly increased cytotoxicity, with some compounds displaying IC50 values less than 30 µM .
- Mechanistic Insights : Mechanistic studies on related compounds have shown that they induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways. This suggests that This compound may exert similar effects through its structural characteristics .
Q & A
Q. What are the key considerations for synthesizing 2-(2,4-dimethylphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide?
Synthesis involves multi-step routes, typically starting with thiazole ring formation followed by sulfonation and acylation. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility .
- Temperature control : Exothermic steps (e.g., sulfonation) require gradual heating (40–60°C) to avoid side reactions .
- Catalysts : Bases like triethylamine facilitate acylation .
- Purity monitoring : Thin-layer chromatography (TLC) tracks reaction progress .
Q. Which characterization techniques are essential for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (448.43 g/mol) .
- Infrared (IR) Spectroscopy : Detects sulfonyl (S=O, ~1350 cm⁻¹) and acetamide (C=O, ~1650 cm⁻¹) groups .
Q. How is the compound’s biological activity initially assessed in vitro?
- Antimicrobial assays : Disk diffusion tests against Gram-positive/negative bacteria .
- Anticancer screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .
Advanced Research Questions
Q. How can researchers optimize synthesis yield when scaling up production?
- Reaction time adjustments : Prolonged sulfonation (24–48 hrs) improves sulfonyl group incorporation .
- Solvent recycling : DMF recovery via distillation reduces costs .
- Microwave-assisted synthesis : Accelerates thiazole cyclization (30 mins vs. 6 hrs conventional) .
Q. How to resolve contradictory bioactivity data across different assays?
- Orthogonal assays : Combine enzymatic (e.g., kinase inhibition) and cell-based (e.g., apoptosis) assays to validate target specificity .
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-nitrophenyl with 4-chlorophenyl) to identify pharmacophores .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina models binding to kinase ATP pockets (e.g., EGFR) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
Q. How to design structure-activity relationship (SAR) studies for this compound?
-
Variation of substituents :
Substituent Modification Observed Effect 4-Nitrophenyl → 4-Methoxyphenyl Reduced cytotoxicity but improved solubility Thiazol-2-yl → Oxadiazol-2-yl Loss of kinase inhibition -
Free-Wilson analysis : Quantifies contributions of substituents to activity .
Q. What strategies improve the compound’s stability under physiological conditions?
- pH buffering : Stability increases in phosphate buffer (pH 7.4) vs. acidic media .
- Lyophilization : Amorphous solid dispersions enhance shelf life .
Q. How to investigate the sulfonyl group’s role in reaction mechanisms?
- Kinetic isotope effects : Deuterated sulfonamides reveal rate-limiting steps in nucleophilic substitutions .
- Electrospray ionization MS (ESI-MS) : Captures intermediates in sulfonation pathways .
Q. What advanced techniques elucidate its mechanism in enzyme inhibition?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD ~ 10⁻⁷ M) .
- X-ray crystallography : Resolves 3D structures of compound-enzyme complexes (e.g., with COX-2) .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
